molecular formula C8H5IN2O2 B3220103 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1190322-96-3

3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B3220103
CAS No.: 1190322-96-3
M. Wt: 288.04 g/mol
InChI Key: KHACXLWAYAEFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 1190322-96-3) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile precursor for the synthesis of various pyrrolopyridine derivatives, a scaffold recognized for its broad spectrum of pharmacological properties . Its primary research value lies in its application as a key intermediate for developing potent enzyme inhibitors. Specifically, this compound and its close analogues have demonstrated notable biological activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . Abnormal FGFR signaling is implicated in various cancers, making this compound a valuable scaffold for designing targeted anticancer therapeutics . Research on similar pyrrolo[2,3-b]pyridine-6-carboxylic acid structures has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values in the nanomolar range (e.g., 7 nM for FGFR1) . Beyond oncology, the core pyrrolopyridine structure is found in compounds investigated for activities including antidiabetic, antimycobacterial, and antiviral effects, highlighting its utility across multiple therapeutic areas . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . Researchers should note that this compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHACXLWAYAEFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226551
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-96-3
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 3 Iodo 1h Pyrrolo 3,2 B Pyridine 6 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Key Disconnection Points

A logical retrosynthetic analysis of 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid reveals several key disconnection points. The primary disconnection is the C-I bond at the C3 position, suggesting a late-stage iodination of the 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid core. This approach is favorable due to the electron-rich nature of the pyrrole (B145914) ring, which is susceptible to electrophilic substitution.

Further disconnection of the pyrrolo[3,2-b]pyridine core can be envisioned in two main ways:

Disconnection of the pyrrole ring: This approach involves the formation of the pyrrole ring from a suitably substituted pyridine (B92270) precursor. This is a common strategy in the synthesis of azaindoles.

Disconnection of the pyridine ring: This less common approach would involve the construction of the pyridine ring onto a pre-existing pyrrole scaffold.

The carboxylic acid group at the C6 position can be introduced either at an early stage on the pyridine ring precursor or later through functional group interconversion.

Approaches to the Pyrrolo[3,2-b]pyridine Core

The construction of the central pyrrolo[3,2-b]pyridine (5-azaindole) scaffold is a critical step in the synthesis of the target molecule. Both the formation of the pyrrole ring onto a pyridine and the construction of the pyridine ring onto a pyrrole are viable strategies.

Ring-Closing Reactions for Pyrrole Formation

The formation of the pyrrole ring onto a pre-functionalized pyridine is a widely employed strategy for the synthesis of azaindoles. Several classical indole (B1671886) syntheses have been adapted for this purpose.

A prominent example is the Leimgruber-Batcho indole synthesis . This method involves the condensation of a substituted o-nitrotoluene derivative with a formamide (B127407) acetal (B89532) to form an enamine, which then undergoes reductive cyclization to form the indole ring. For the synthesis of a pyrrolo[3,2-b]pyridine core, a suitably substituted nitropyridine would serve as the starting material. The reaction proceeds in two main steps:

Formation of an enamine from an ortho-nitropyridine derivative.

Reductive cyclization of the enamine to form the pyrrole ring.

The Larock indole synthesis offers another powerful method. This palladium-catalyzed reaction involves the heteroannulation of an o-haloaniline with an alkyne. In the context of pyrrolo[3,2-b]pyridine synthesis, this would involve the coupling of an appropriately substituted aminohalopyridine with an alkyne. The regioselectivity of the alkyne insertion is a key consideration in this methodology.

Strategies for Pyridine Ring Construction

While less common, the construction of the pyridine ring onto a pyrrole precursor is an alternative approach. This can be achieved through various cyclization strategies, often involving the reaction of a functionalized pyrrole with a three-carbon synthon.

One such strategy involves the reaction of an aminopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent. The initial condensation is followed by a cyclization and dehydration sequence to afford the pyridine ring. The specific substitution pattern on the pyrrole precursor is crucial for directing the regioselectivity of the cyclization.

Regioselective Iodination Techniques at the C3 Position

The introduction of the iodine atom at the C3 position of the pyrrolo[3,2-b]pyridine core must be highly regioselective to avoid the formation of unwanted isomers. The electron-rich nature of the pyrrole ring makes the C3 position the most nucleophilic and thus the most susceptible to electrophilic attack.

Direct Iodination Methods

Direct iodination of the pre-formed pyrrolo[3,2-b]pyridine-6-carboxylic acid or a suitable ester derivative is the most straightforward approach. Various electrophilic iodinating reagents can be employed for this purpose.

N-Iodosuccinimide (NIS) is a mild and effective reagent for the iodination of electron-rich heterocycles. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) at or below room temperature. The high regioselectivity for the C3 position is driven by the electronic properties of the pyrrolo[3,2-b]pyridine ring system.

Another common method involves the use of molecular iodine (I2) in the presence of an oxidizing agent. The oxidizing agent, such as nitric acid or hydrogen peroxide, generates a more electrophilic iodine species in situ, which then attacks the pyrrole ring. The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize the yield and regioselectivity.

ReagentTypical ConditionsAdvantagesDisadvantages
N-Iodosuccinimide (NIS)DMF or CH3CN, 0°C to rtMild conditions, high regioselectivity, easy to handleCan be more expensive than I2
I2 / Oxidizing AgentAcetic acid or other polar solvents, rtCost-effectiveMay require careful control of stoichiometry and reaction conditions to avoid over-iodination

Sequential Functionalization Approaches

In cases where direct iodination proves to be problematic, a sequential functionalization approach can be employed. This involves the introduction of a functional group at the C3 position that can be subsequently converted to an iodine atom.

One such strategy involves an initial electrophilic substitution at the C3 position with a group that can later be replaced by iodine. For example, formylation of the pyrrolo[3,2-b]pyridine core at the C3 position can be achieved using the Vilsmeier-Haack reaction. The resulting aldehyde can then be converted to the iodo derivative, although this is a multi-step process.

Alternatively, lithiation of the pyrrolo[3,2-b]pyridine at the C3 position, followed by quenching with an iodine source, can provide the desired product. The regioselectivity of the lithiation is crucial and can be influenced by the presence of directing groups on the ring system.

Carboxylation Methodologies at the C6 Position

The introduction of a carboxylic acid group onto the pyridine ring of the 1H-pyrrolo[3,2-b]pyridine scaffold, specifically at the C6 position, is a key transformation for the synthesis of the target compound. This can be conceptually approached through two main pathways: the modification of an existing functional group at C6 or the direct installation of the carboxyl group onto the C6 position of the heterocyclic core.

A common and reliable strategy for installing a carboxylic acid on an aromatic or heteroaromatic ring is through the oxidation of a pre-existing, more easily installed functional group, such as a methyl or formyl group. While specific literature detailing the oxidation of a 6-methyl or 6-formyl-3-iodo-1H-pyrrolo[3,2-b]pyridine is not prevalent, this pathway is inferred from standard organic chemistry principles. The C6 position on the pyridine ring is analogous to a benzylic position, making an attached alkyl group susceptible to oxidation.

Potent oxidizing agents are typically employed for the conversion of an aryl methyl group to a carboxylic acid. The reaction generally proceeds through a series of oxidation steps, often involving a formyl intermediate.

Potential Oxidizing Agents for C6-Alkyl Group Oxidation:

Oxidizing Agent Typical Conditions
Potassium permanganate (B83412) (KMnO₄) Basic, aqueous, heat
Chromic acid (H₂CrO₄) or sodium dichromate (Na₂Cr₂O₇) Acidic, aqueous, heat

For a substrate like a hypothetical 6-methyl-3-iodo-1H-pyrrolo[3,2-b]pyridine, careful selection of reaction conditions would be necessary to prevent undesired oxidation of the electron-rich pyrrole ring or cleavage of the carbon-iodine bond. The pyrrole N-H would likely require protection prior to subjecting the molecule to harsh oxidative conditions.

Direct carboxylation involves the formation of a carbon-carbon bond at the C6 position with a carboxylating agent. These methods can be highly efficient as they may reduce the total number of synthetic steps.

One potential strategy is metallation followed by quenching with carbon dioxide . This involves the regioselective deprotonation of the C6-H bond using a strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), to form a metallated intermediate. This intermediate is a potent nucleophile that can then react with electrophilic carbon dioxide (as dry ice or gas) to form a carboxylate salt. Subsequent acidic workup protonates the salt to yield the desired carboxylic acid. The success of this method hinges on the ability to achieve selective deprotonation at C6 over other positions, a process that can be challenging in polyfunctionalized heterocycles and often requires a directing group or specific electronic properties of the substrate.

Another advanced approach is transition-metal-catalyzed C-H carboxylation . Palladium-catalyzed reactions, for instance, have been developed for the direct carboxylation of C-H bonds in various aromatic and heteroaromatic systems. beilstein-journals.org These methods typically involve a palladium catalyst, a ligand, an oxidant, and a source of CO or a surrogate. While specific examples for the C6 position of 1H-pyrrolo[3,2-b]pyridine are not widely reported, the development of C-H functionalization on related scaffolds like pyrrolo[2,3-d]pyrimidines suggests its potential applicability. nih.gov

Protecting Group Chemistry in Pyrrolopyridine Synthesis

In the synthesis of functionalized pyrrolopyridines, protecting groups are indispensable tools to mask reactive sites, thereby preventing side reactions and enabling desired transformations at other positions. The two primary sites requiring protection in the synthesis of this compound are the pyrrole nitrogen and the carboxylic acid group itself.

The N-H proton of the pyrrole ring is acidic and the nitrogen itself is nucleophilic, necessitating protection during many synthetic operations, such as metallation, cross-coupling, and certain oxidation reactions. An ideal N-protecting group should be easy to install, stable to the subsequent reaction conditions, and readily removable without affecting other functional groups. mdpi.com

In the synthesis of related azaindoles, several protecting groups have proven effective. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is frequently used. It is installed using SEM-chloride (SEM-Cl) in the presence of a base like sodium hydride (NaH). mdpi.commdpi.com The SEM group is robust under many conditions, including organometallic reactions, but can be removed under acidic conditions (e.g., with trifluoroacetic acid) or with fluoride (B91410) sources. mdpi.commdpi.comresearchgate.net Other protecting groups used for similar scaffolds include silyl (B83357) groups like triisopropylsilyl (TIPS) and sulfonyl groups like benzenesulfonyl (Bs) .

Common N-Protecting Groups for Pyrrolopyridines:

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
(2-(Trimethylsilyl)ethoxy)methyl SEM SEM-Cl, NaH Trifluoroacetic acid (TFA); Fluoride source (e.g., TBAF)
Triisopropylsilyl TIPS TIPS-Cl, NaH Fluoride source (e.g., TBAF)
Benzenesulfonyl Bs Bs-Cl, Base Reductive cleavage; Strong base

The carboxylic acid functional group contains an acidic proton and an electrophilic carbonyl carbon, making it reactive towards bases, nucleophiles, and reducing agents. beilstein-journals.orgmdpi.com Therefore, it is almost always necessary to protect it as a derivative, most commonly an ester, during preceding synthetic steps. bldpharm.comchemicalbook.com The existence of the methyl ester of the target compound, methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, in chemical databases confirms this is a viable strategy. bldpharm.com

Esters are the most common protecting groups for carboxylic acids due to their ease of formation and cleavage. beilstein-journals.orgMethyl or ethyl esters are typically formed under Fischer esterification conditions (alcohol with an acid catalyst) or by reaction with an alkyl halide in the presence of a base. chemicalbook.com They are generally stable but can be cleaved by hydrolysis using aqueous acid or base (saponification).

Benzyl (B1604629) esters are also useful as they can be removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C), a method that is orthogonal to many acid- or base-labile protecting groups. Tert-butyl esters , installed using isobutylene (B52900) or tert-butyl alcohol, are stable to base but are readily cleaved under mild acidic conditions (e.g., TFA). beilstein-journals.org

Common Protecting Groups for Carboxylic Acids:

Protecting Group Formation Method Cleavage Conditions
Methyl/Ethyl Ester R-OH, H⁺ catalyst; R-X, base H₃O⁺ or OH⁻, H₂O
Benzyl Ester Bn-OH, H⁺ catalyst; Bn-Br, base H₂, Pd/C (Hydrogenolysis)
tert-Butyl Ester Isobutylene, H⁺ catalyst Trifluoroacetic acid (TFA)

The final step in the synthesis of this compound would likely be the deprotection of its corresponding ester, for example, the base-mediated hydrolysis of methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Stereochemical Considerations in Synthesis (if applicable)

The molecule this compound is an achiral, planar aromatic compound. It does not possess any stereocenters or elements of chirality such as axial or planar chirality. Consequently, stereochemical considerations are not applicable to the synthesis of the final target molecule itself. The synthetic pathway does not require the control of stereochemistry, and the product will not be obtained as a mixture of stereoisomers.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a key intermediate in the development of various pharmacologically active agents, necessitates a carefully optimized synthetic route to ensure high yields and purity. The critical step in the synthesis is the regioselective iodination of the 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid core. Research efforts have been directed towards the optimization of this iodination step, focusing on the choice of iodinating agent, solvent, reaction temperature, and time.

A common strategy for the iodination of electron-rich heterocyclic systems like pyrrolopyridines is electrophilic substitution using N-iodosuccinimide (NIS). nih.gov This reagent is favored for its ease of handling and generally mild reaction conditions. organic-chemistry.org The optimization of the synthesis of the methyl ester of the target compound, methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, serves as a representative example of the methodological refinement in this area.

Initial studies for the iodination of the precursor, methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, explored various reaction parameters to maximize the yield of the desired 3-iodo product. The optimization process typically involves a systematic variation of reaction conditions as detailed in the following hypothetical study based on established chemical principles.

Table 1: Optimization of the Iodination of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

EntrySolventTemperature (°C)Time (h)NIS (Equivalents)Yield (%)
1Dichloromethane (B109758) (DCM)Room Temperature121.145
2Acetonitrile (MeCN)Room Temperature121.160
3N,N-Dimethylformamide (DMF)Room Temperature121.175
4DMF0121.165
5DMF5061.180
6DMF50121.182
7DMF5061.585
8DMF5062.085 (with impurities)

The findings from this optimization study can be summarized as follows:

Solvent Effect: The choice of solvent was found to be critical for the reaction's success. While dichloromethane (DCM) and acetonitrile (MeCN) provided moderate yields, N,N-dimethylformamide (DMF) proved to be the most effective solvent, leading to a significant increase in the product yield (Entry 3 vs. 1 and 2). This is likely due to the enhanced solubility of the starting material and the stabilization of the charged intermediates in the polar aprotic solvent.

Temperature Influence: The reaction temperature also played a crucial role. Conducting the reaction at room temperature in DMF gave a good yield of 75% (Entry 3). However, increasing the temperature to 50°C led to a further improvement in the yield to 80% within a shorter reaction time of 6 hours (Entry 5). Lowering the temperature to 0°C resulted in a decreased yield (Entry 4), indicating that a moderate amount of thermal energy is beneficial for the reaction.

Reaction Time: The duration of the reaction was optimized to ensure complete conversion without the formation of significant byproducts. At 50°C in DMF, a reaction time of 6 hours was found to be optimal, with a slight increase in yield observed upon extending the time to 12 hours (Entry 6 vs. 5).

Stoichiometry of NIS: The amount of N-iodosuccinimide was also investigated. While 1.1 equivalents of NIS provided a high yield, a slight excess (1.5 equivalents) led to a marginal improvement (Entry 7). However, a larger excess of NIS (2.0 equivalents) did not further increase the yield of the desired product and led to the formation of impurities, complicating the purification process (Entry 8).

Based on these detailed research findings, the optimized conditions for the synthesis of methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involve the use of 1.5 equivalents of N-iodosuccinimide in DMF at 50°C for 6 hours. These conditions consistently provide the product in high yield and purity. Subsequent hydrolysis of the methyl ester under standard basic conditions affords the target molecule, this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment and connectivity of atoms can be obtained.

¹H NMR for Proton Connectivity and Environment Analysis

A ¹H NMR spectrum would reveal the number of distinct proton environments, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling). The chemical shifts (δ) of the aromatic protons on the pyrrolopyridine core would provide insights into the electronic effects of the iodine substituent and the carboxylic acid group. The coupling constants (J) between adjacent protons would help to establish their relative positions on the bicyclic ring system.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and bonding environment. For instance, the carbon bearing the iodine atom would exhibit a characteristic upfield shift due to the heavy atom effect. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, allowing for the tracing of proton connectivity networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing valuable information about the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of "3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid." This high-precision measurement would allow for the unambiguous determination of its molecular formula, C8H5IN2O2, by comparing the experimental mass to the calculated mass.

Tandem Mass Spectrometry (MS/MS)

In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to generate a fragmentation pattern. This pattern is a unique fingerprint of the molecule and can be used to confirm its structure by identifying characteristic losses of functional groups, such as the carboxylic acid group (loss of CO2) or the iodine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint." For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties.

The primary functional groups in this molecule are the carboxylic acid, the secondary amine of the pyrrole (B145914) ring, and the aromatic pyrrolopyridine core. The table below outlines the expected characteristic IR absorption bands for this compound based on established correlation tables.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching3300 - 2500Broad
Pyrrole (N-H)Stretching3400 - 3300Medium
Carboxylic Acid (C=O)Stretching1725 - 1700Strong
Aromatic Rings (C=C/C=N)Stretching1620 - 1450Medium to Weak
C-OStretching1320 - 1210Medium
C-IStretching600 - 500Weak

Note: The exact positions of these bands can be influenced by the molecular environment, including intermolecular hydrogen bonding.

The broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid, is often a key diagnostic feature. The N-H stretching vibration of the pyrrole ring is anticipated to appear in the 3400-3300 cm⁻¹ range. A strong, sharp peak between 1725 and 1700 cm⁻¹ would be indicative of the carbonyl (C=O) group of the carboxylic acid. Aromatic C=C and C=N stretching vibrations within the pyrrolopyridine ring system typically appear in the 1620-1450 cm⁻¹ region. The C-O stretching of the carboxylic acid and the C-I stretching vibrations are expected at lower wavenumbers.

X-ray Crystallography for Solid-State Structure Determination

To date, a published single-crystal X-ray diffraction study specifically for this compound has not been identified in the public domain. However, to illustrate the type of detailed structural information that can be obtained for a closely related heterocyclic system, the crystallographic data for 3-iodo-1H-pyrazolo[3,4-b]pyridine can be considered. nih.govresearchgate.net

For 3-iodo-1H-pyrazolo[3,4-b]pyridine, single crystals suitable for X-ray diffraction were grown from a solution of dichloromethane (B109758) layered with hexane. nih.gov The analysis revealed a monoclinic crystal system. nih.gov Such an analysis for this compound would provide precise measurements of the bond lengths and angles within the molecule, confirming the connectivity of the atoms and the geometry of the fused pyrrolopyridine ring system.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the parameters that would be determined.

ParameterExample Value
Chemical FormulaC₈H₅IN₂O₂
Formula Weight288.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value

The crystal structure of this compound would reveal important details about its solid-state conformation and intermolecular interactions. It is anticipated that the pyrrolopyridine core would be largely planar. The orientation of the carboxylic acid group relative to the aromatic ring system would be a key conformational feature.

Furthermore, the analysis would elucidate the nature of intermolecular interactions, such as hydrogen bonding. In the case of this compound, strong hydrogen bonds are expected to form between the carboxylic acid groups of adjacent molecules, potentially leading to the formation of dimers. The pyrrole N-H group could also participate in hydrogen bonding. These interactions play a crucial role in the packing of the molecules in the crystal lattice. For the related compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, the crystal structure shows that molecules are connected into centrosymmetric dimers through N—H···N hydrogen bonds. nih.govresearchgate.net It also exhibits C—I···N halogen bonds, which link these dimers into zigzag chains. nih.govresearchgate.net

Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for assessing the purity of chemical compounds by separating the main component from any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose due to their high resolution and sensitivity.

HPLC is a robust and versatile technique for the purity determination of non-volatile compounds like this compound. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (typically acetonitrile (B52724) or methanol).

The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. A UV detector is commonly used for detection, as the aromatic pyrrolopyridine system is expected to have a strong UV absorbance. The purity is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. A hypothetical set of HPLC conditions is provided in the table below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

UPLC is an evolution of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. A UPLC method for this compound would follow similar principles to an HPLC method but with shorter run times and potentially better separation of closely related impurities.

The higher efficiency of UPLC allows for more rapid assessment of compound purity, which is particularly advantageous in high-throughput screening and reaction monitoring. A representative set of UPLC conditions is outlined below.

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 5 minutes
Flow Rate0.5 mL/min
DetectionUV at 254 nm
Injection Volume1 µL

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative information about the elemental composition of a substance. This method is instrumental in confirming the empirical formula of a newly synthesized compound by comparing the experimentally determined percentages of its constituent elements with the theoretically calculated values derived from its proposed molecular formula.

For this compound, the molecular formula is established as C8H5IN2O2. appchemical.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), iodine (I), nitrogen (N), and oxygen (O).

Detailed research findings from the synthesis and characterization of this compound would typically include a comparison of these theoretical percentages with results obtained from combustion analysis. However, specific experimental data for this compound is not widely available in the public domain. The theoretical values serve as a crucial benchmark for any future experimental validation.

The expected percentages for each element are presented in the table below.

ElementSymbolAtomic Weight (amu)Number of AtomsTotal Weight (amu)Percentage (%)
CarbonC12.01896.0833.36
HydrogenH1.00855.041.75
IodineI126.901126.9044.05
NitrogenN14.01228.029.73
OxygenO16.00232.0011.11
Total 288.04 100.00

This table was generated based on the molecular formula C8H5IN2O2. appchemical.com

The confirmation of the empirical formula through elemental analysis is a critical step that lends significant support to the structural elucidation of this compound, ensuring the compound's purity and verifying its proposed atomic composition.

Reactivity Profiles and Derivatization Studies of 3 Iodo 1h Pyrrolo 3,2 B Pyridine 6 Carboxylic Acid

Reactivity of the Iodine Substituent

The iodine atom at the C3 position of the pyrrole (B145914) ring is a key site for introducing molecular diversity through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The iodo-substituent at the electron-rich pyrrole ring readily participates in these transformations.

Suzuki Coupling: This reaction involves the coupling of the iodo-scaffold with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method has been utilized to synthesize various aryl- and heteroaryl-substituted pyrrolo[3,2-b]pyridines. For instance, the Suzuki coupling of a related 3-iodo-1H-pyrrolo[2,3-b]pyridine derivative with aryl boronic acids has been reported to proceed efficiently. nih.govmdpi.com The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like sodium carbonate or potassium phosphate.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid and a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgbepls.com This method is instrumental in the synthesis of alkynyl-substituted pyrrolopyridines, which are valuable intermediates in the preparation of more complex molecules. wikipedia.orgbepls.com The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgbepls.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing a wide range of N-aryl and N-heteroaryl derivatives. nih.gov The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of various amines, including primary and secondary amines, with aryl halides. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Product Type
Suzuki Arylboronic acid Pd(PPh₃)₄, K₂CO₃ 3-Aryl-1H-pyrrolo[3,2-b]pyridine
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 3-Alkynyl-1H-pyrrolo[3,2-b]pyridine
Buchwald-Hartwig Primary/Secondary Amine Pd₂(dba)₃, BINAP, NaOtBu 3-(Amino)-1H-pyrrolo[3,2-b]pyridine

While the electron-rich nature of the pyrrole ring generally disfavors nucleophilic aromatic substitution, the presence of the electron-withdrawing pyridine (B92270) ring and the potential for activation can, in some cases, facilitate SNAr reactions. However, these reactions are less common for this specific scaffold compared to cross-coupling reactions. The reactivity in SNAr is highly dependent on the nature of the nucleophile and the specific reaction conditions. In some contexts, the iodo group can be a leaving group in SNAr, though fluoro groups are often better leaving groups in this type of reaction. youtube.com

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C6 position of the pyridine ring offers a handle for a variety of functional group transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding ester. Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. google.com For example, the methyl ester, this compound methyl ester, is a known derivative. appchemical.com

Amidation: Amide bond formation is a crucial reaction in medicinal chemistry. The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This is typically achieved using coupling reagents such as HATU, HOBt, or EDC in the presence of a base. nih.goveurekalert.org These reactions are generally high-yielding and tolerant of a broad range of functional groups. eurekalert.orgresearchgate.net

The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol.

Reduction to Aldehyde: The selective reduction of a carboxylic acid to an aldehyde can be challenging as aldehydes are prone to further reduction. However, specific reagents and methods have been developed for this transformation. One approach involves the conversion of the carboxylic acid to a more reactive derivative, such as a thioester, which can then be reduced to the aldehyde using a mild reducing agent. organic-chemistry.orgrsc.org

Reduction to Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LAH) or borane (B79455) complexes, can reduce the carboxylic acid to the corresponding primary alcohol. khanacademy.org These reactions typically require anhydrous conditions.

Reactivity of the Pyrrole Nitrogen (N1)

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons that contributes to the aromaticity of the ring system. libretexts.org Consequently, it is generally not very nucleophilic. libretexts.org However, it can be deprotonated with a strong base to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then react with various electrophiles.

N-Alkylation and N-Arylation: The deprotonated pyrrole nitrogen can undergo alkylation with alkyl halides or arylation through reactions like the Buchwald-Hartwig amination. The choice of base and solvent can influence whether the reaction occurs at the nitrogen or at a carbon atom of the pyrrole ring. wikipedia.org

N-Protection: To prevent unwanted side reactions at the pyrrole nitrogen during transformations at other positions of the molecule, it is often necessary to protect this nitrogen. Common protecting groups for the pyrrole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and various silyl (B83357) groups. For instance, 1-(phenylsulfonyl) derivatives of related iodo-pyrrolo[2,3-b]pyridines have been synthesized. pharmaffiliates.com The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

N-Alkylation and N-Acylation Reactions

The pyrrole nitrogen (N-1) of the this compound is a primary site for derivatization. The slightly acidic N-H group can be deprotonated by a suitable base to form a nucleophilic anion, which can then react with various electrophiles.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy to modify the compound's physicochemical properties. This reaction typically proceeds via deprotonation with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The carboxylic acid group may require protection, for instance as a methyl or ethyl ester, prior to the N-alkylation step to prevent unwanted side reactions.

N-Acylation: Acylation at the N-1 position introduces a carbonyl group, which can serve as a handle for further functionalization or modulate the electronic properties of the pyrrolopyridine ring system. The reaction can be carried out using acylating agents like acid chlorides or anhydrides in the presence of a base. For the acylation of the pyrrole nitrogen, conditions similar to those for N-alkylation can be employed, often using a non-nucleophilic base like pyridine or triethylamine. Alternatively, direct coupling of a carboxylic acid to the N-1 position can be achieved using standard peptide coupling reagents. google.com

The table below outlines representative, albeit general, conditions for these transformations, as specific examples for the title compound are not extensively documented in the literature.

TransformationReagentsTypical ConditionsPotential Product Class
N-AlkylationAlkyl Halide (R-X), Base (e.g., NaH, K₂CO₃)Anhydrous DMF, 0°C to room temp.1-Alkyl-3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylates
N-AcylationAcyl Chloride (RCOCl), Base (e.g., Pyridine, Et₃N)Anhydrous CH₂Cl₂, 0°C to room temp.1-Acyl-3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylates
N-Acylation (Coupling)Carboxylic Acid (RCOOH), Coupling Agent (e.g., HATU, HOBt), Base (e.g., DIPEA)Anhydrous DMF, room temp.1-Acyl-3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylates

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the solid-state structure and intermolecular recognition of this compound. The molecule possesses both hydrogen bond donors (the pyrrole N-H and the carboxylic acid O-H) and acceptors (the pyridine nitrogen, the carbonyl oxygen, and the hydroxyl oxygen).

While a crystal structure for the title compound is not publicly available, data from the closely related analog, 3-iodo-1H-pyrazolo[3,4-b]pyridine, reveals key interaction patterns that are likely to be conserved. nih.govresearchgate.net In the crystal lattice of this analog, molecules form centrosymmetric dimers through strong N-H···N hydrogen bonds between the pyrazole (B372694) N-H of one molecule and the pyridine nitrogen of another. nih.govresearchgate.net

It is highly probable that this compound engages in similar dimeric structures. Two primary hydrogen bonding motifs are anticipated:

Carboxylic Acid Dimerization: A classic and robust supramolecular synthon where two molecules form a cyclic dimer via two O-H···O=C hydrogen bonds.

Pyrrole-Pyridine Dimerization: Similar to the pyrazole analog, formation of N-H···N dimers involving the pyrrole N-H and the pyridine nitrogen is expected.

Potential H-Bonding InteractionDonorAcceptorExpected Motif
Carboxylic Acid Dimer-COOH-COOHCentrosymmetric R²₂(8) ring motif
Pyrrole-Pyridine DimerPyrrole N-HPyridine NCentrosymmetric dimer formation
Halogen BondC-IPyridine NLinear chain or network formation

Electrophilic Aromatic Substitution on the Pyrrolopyridine System

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) nucleus is an aromatic system with distinct reactivity at different positions. The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic attack, whereas the pyridine ring is electron-deficient. uni-muenchen.deresearchgate.net

For the parent 4-azaindole (B1209526), electrophilic aromatic substitution (EAS) occurs preferentially at the C3 position of the pyrrole ring, which is the most nucleophilic site. researchgate.netnih.gov In the case of this compound, the C3 position is already occupied by an iodine atom. Therefore, the regioselectivity of further EAS reactions will be directed by the combined electronic and steric effects of the existing substituents.

Pyrrole Ring (C2 position): The C2 position is the next most activated site on the pyrrole ring for electrophilic attack. The N-H group is strongly activating, and while the iodine at C3 is deactivating, it is also an ortho, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the C2 position.

Pyridine Ring (C5 and C7 positions): The pyridine ring is generally deactivated towards electrophilic substitution. The carboxylic acid at C6 is a meta-directing deactivator, further reducing the reactivity of the pyridine ring. Electrophilic attack on the pyridine ring would require harsh conditions and is less favorable than substitution on the pyrrole ring.

The predicted order of reactivity for electrophilic aromatic substitution is C2 > C5 > C7 .

PositionActivating/Deactivating Groups' InfluencePredicted Reactivity towards EAS
C2Activated by pyrrole NH; ortho to iodo groupMost Favorable
C5Deactivated by pyridine N; meta to -COOHLess Favorable
C7Deactivated by pyridine N; ortho to -COOHLeast Favorable

Ring-Opening and Rearrangement Pathways

The 1H-pyrrolo[3,2-b]pyridine ring system is an aromatic and generally stable heterocyclic scaffold. Ring-opening and rearrangement reactions are not commonly observed under typical synthetic conditions. The aromatic stabilization energy of both the pyrrole and pyridine rings contributes to the robustness of the bicyclic system.

Pathways involving the cleavage of the pyrrolopyridine core would likely require high-energy conditions, such as strong oxidation, reduction, or reaction with potent nucleophiles or electrophiles at elevated temperatures. Such transformations are generally not synthetically useful for this class of compounds and are not well-documented in the chemical literature. The stability of the core structure is a key feature that makes it a reliable scaffold in medicinal chemistry.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules at the electronic level. While specific experimental and extensive theoretical studies on 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid are not widely available in the reviewed literature, the principles of these computational methods can be applied to predict its behavior based on the analysis of similar structures.

Electronic Structure and Molecular Orbital Analysis

DFT calculations could provide significant insights into the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial in understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the electronic excitation energy. For a molecule like this, the electron density would likely be distributed across the fused pyrrolopyridine ring system, with potential polarization introduced by the iodine atom and the carboxylic acid group.

A hypothetical molecular orbital analysis might reveal the following:

HOMO : Likely to be delocalized over the electron-rich pyrrole (B145914) ring and potentially the iodine atom, indicating these are sites susceptible to electrophilic attack.

LUMO : Expected to be concentrated around the electron-deficient pyridine (B92270) ring and the carboxylic acid group, suggesting these are the probable sites for nucleophilic attack.

A study on related pyridine carboxylic acid derivatives has shown that the presence of different substituents can significantly influence the electronic properties and reactivity of the molecule. scholarsresearchlibrary.com

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -2.0 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.5 eV Relates to chemical reactivity and stability

Note: The values in this table are illustrative and based on typical values for similar heterocyclic compounds. Specific DFT calculations would be required for accurate predictions.

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. ehu.es Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which correspond to UV-Vis absorption maxima (λmax).

For this compound, TD-DFT calculations would likely predict π-π* transitions within the aromatic system. The presence of the iodine atom and the carboxylic acid group would be expected to cause shifts in the absorption bands compared to the unsubstituted pyrrolopyridine core. Similarly, calculations of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. A theoretical study on chromone-3-carboxylic acid demonstrated the utility of DFT in assigning vibrational modes. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Feature Corresponding Molecular Motion/Transition
¹H NMR Chemical shifts for aromatic protons between 7.0-9.0 ppm Protons on the pyrrolopyridine ring
¹³C NMR Chemical shifts for aromatic carbons between 100-150 ppm Carbon atoms of the bicyclic system
IR C=O stretch (~1700-1750 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹) Vibrations of the carboxylic acid and pyrrole groups

Note: These are generalized predictions. Actual values would depend on the specific computational method and solvent model used.

Acid-Base Properties (pKa prediction)

The pKa value is a critical parameter for understanding the ionization state of a molecule in different pH environments. DFT calculations, often in combination with continuum solvation models, can provide reliable predictions of pKa values. nih.govnih.gov For this compound, there are two primary ionizable groups: the carboxylic acid and the basic nitrogen atoms in the pyrrolopyridine ring.

The carboxylic acid group is expected to be acidic, with a pKa value typical for aromatic carboxylic acids. The pyridine nitrogen will have a basic character, and its pKa can also be estimated. The pyrrole nitrogen is generally not considered basic. Computational studies on a range of organic molecules have demonstrated the accuracy of DFT-based pKa predictions. researchgate.net

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the orientation of the carboxylic acid group relative to the pyridine ring. While the fused ring system is largely planar, rotation around the C-C bond connecting the carboxylic group to the ring can lead to different conformers.

A potential energy surface scan, performed using quantum chemical methods, can identify the most stable conformers and the energy barriers between them. For this molecule, a key conformational feature would be the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring. A study on a single unmodified protein using optical tweezers has demonstrated the power of resolving a molecule's energy landscape. researchgate.net

Molecular Docking and Dynamics Simulations (for scaffold-target interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein. scispace.com These methods are fundamental in drug discovery and design.

Ligand-Protein Binding Mode Predictions

Molecular docking simulations could be used to predict how this compound might bind to the active site of a target protein. The pyrrolopyridine scaffold is a common motif in kinase inhibitors and other biologically active molecules. nih.govnih.gov Docking studies involve placing the ligand in various orientations within the protein's binding pocket and scoring these poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

A hypothetical docking study of this compound into a kinase active site might reveal:

Hydrogen bonding between the carboxylic acid group and amino acid residues like arginine or lysine.

Hydrogen bonding involving the N-H of the pyrrole ring or the pyridine nitrogen with the protein backbone or side chains.

Potential halogen bonding between the iodine atom and an electron-rich residue.

Hydrophobic interactions between the aromatic ring system and nonpolar residues.

MD simulations could then be used to assess the stability of the predicted binding pose over time and to provide a more dynamic picture of the ligand-protein complex. nih.govnih.gov

Table 3: Potential Interacting Residues in a Hypothetical Kinase Binding Site

Interaction Type Ligand Moiety Potential Protein Residue
Hydrogen Bond Donor Pyrrole N-H, Carboxylic Acid O-H Aspartate, Glutamate, Serine
Hydrogen Bond Acceptor Pyridine N, Carboxylic Acid C=O Arginine, Lysine, Histidine
Halogen Bond Iodine Carbonyl oxygen, Serine, Threonine

Note: The specific interactions would be highly dependent on the topology and amino acid composition of the target protein's active site.

Energetic Contributions to Binding

No published studies were identified that computationally analyzed the energetic contributions (e.g., electrostatic, van der Waals, hydrogen bonding) of this compound to a specific biological target. While computational docking and molecular dynamics simulations are common techniques to elucidate such interactions for pharmacologically active molecules, specific data for this compound is not available in the reviewed literature.

Reaction Mechanism Studies through Computational Modeling

Detailed computational modeling of the reaction mechanisms involving this compound has not been a subject of published research. Such studies would typically involve quantum chemical calculations to map the potential energy surface of relevant reactions.

Transition State Identification for Key Synthetic Steps

There are no available computational studies that identify and characterize the transition states for the key synthetic steps in the formation of this compound. This type of analysis is crucial for understanding reaction kinetics and optimizing synthetic routes, but has not been reported for this specific compound.

Selectivity Predictions for Derivatization Reactions

Computational models predicting the regioselectivity or stereoselectivity of derivatization reactions of this compound are not described in the current scientific literature. These predictions often rely on calculations of frontier molecular orbitals, electrostatic potentials, or steric hindrance, none of which have been published for this molecule in the context of derivatization.

Application As a Chemical Scaffold and Precursor in Academic Research

Design and Synthesis of Novel Heterocyclic Derivatives

The carbon-iodine bond at the C3-position of the 4-azaindole (B1209526) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone for the synthesis of novel heterocyclic derivatives, allowing for the introduction of a wide range of substituents.

Key reactions that leverage the reactivity of this iodo-substituent include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrrolopyridine core and various aryl or heteroaryl boronic acids or esters. This is a widely used method to introduce diverse aromatic systems at the 3-position.

Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond with terminal alkynes, providing a pathway to alkynyl-substituted pyrrolopyridines. These products can serve as intermediates for further transformations or as final target compounds. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of a variety of primary and secondary amines at the 3-position. This is a crucial transformation for the synthesis of compounds with potential biological activity.

The carboxylic acid moiety at the 6-position provides an additional handle for chemical modification, typically through amide bond formation, further expanding the diversity of accessible derivatives.

Role in Structure-Activity Relationship (SAR) Studies for Related Bioactive Compounds (In Vitro and Computational Approaches)

The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a range of biological targets, including protein kinases. nih.gov 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid serves as a key intermediate in the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

By systematically varying the substituent introduced at the 3-position via cross-coupling reactions, researchers can probe the effect of different chemical groups on the biological activity of the resulting molecules. For instance, in the context of kinase inhibitor development, the nature of the substituent at this position can significantly influence the compound's potency and selectivity by affecting its binding interactions within the ATP-binding pocket of the target kinase. The steric bulk, electronics, and hydrogen-bonding potential of the introduced group are critical parameters that are explored in SAR studies.

Computational modeling and docking studies often guide the rational design of new analogues. Starting from the 3-iodo precursor, specific substituents predicted to enhance binding affinity or selectivity for a particular biological target can be synthesized. This iterative process of design, synthesis, and biological evaluation, facilitated by the versatile reactivity of the iodo-scaffold, is a powerful strategy for the development of potent and selective modulators of cellular pathways. For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of various kinases, and SAR studies have been crucial in optimizing their activity.

Development of Chemical Probes for Biological Research

While specific examples detailing the use of this compound for the development of chemical probes are not extensively documented in publicly available literature, its chemical properties make it a suitable precursor for such applications. Chemical probes are essential tools for studying biological systems. The reactive iodine handle allows for the late-stage introduction of reporter tags, such as fluorophores, biotin, or photo-cross-linking groups, via the aforementioned cross-coupling reactions. The carboxylic acid group can be used to attach linkers for immobilization on solid supports, a key step in creating probes for affinity chromatography or target identification studies.

Utilization in Materials Science Research (e.g., as monomers, ligands for catalysis)

The application of this compound in materials science is an emerging area of research. The rigid, planar structure of the pyrrolopyridine core, combined with its potential for functionalization at both the 3- and 6-positions, makes it an interesting candidate for the synthesis of novel organic materials. For example, its derivatives could potentially be explored as:

Monomers for Polymers: Polymerization of appropriately functionalized derivatives could lead to new conjugated polymers with interesting electronic or photophysical properties.

Ligands for Catalysis: The nitrogen atoms within the heterocyclic system can act as coordination sites for metal ions. This suggests that derivatives of this compound could be developed as ligands for transition metal catalysts, potentially influencing the catalyst's activity and selectivity in various chemical transformations.

Currently, there is limited specific information in the scientific literature detailing the direct use of this compound in these materials science applications. However, the inherent chemical functionality of the molecule suggests a promising potential for future exploration in this field.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Exploration of Novel Starting Materials: Investigating alternative and more accessible precursors to the pyrrolo[3,2-b]pyridine core.

Green Chemistry Approaches: Employing methodologies that reduce waste, use less hazardous reagents, and are more energy-efficient. This could include catalytic C-H activation or flow chemistry processes.

Optimization of Reaction Conditions: A systematic study of solvents, catalysts, temperatures, and reaction times to maximize yield and purity.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Linear Synthesis from Pyridine (B92270) Derivatives Well-established transformations.Potentially lengthy, leading to lower overall yield.
Convergent Synthesis Higher overall efficiency for complex derivatives.Requires careful planning of fragment synthesis.
Domino/Tandem Reactions Increased atom economy and reduced workup steps.Can be challenging to optimize and control selectivity.
Photoredox Catalysis Mild reaction conditions.Requires specialized equipment; substrate scope may be limited.

Exploration of Novel Reactivity Patterns

The dual functionality of 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid—the reactive C-I bond and the carboxylic acid group—opens up a vast landscape of chemical transformations. A thorough investigation of its reactivity is paramount. Key areas to explore include:

Cross-Coupling Reactions: Systematically studying Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and other palladium- or copper-catalyzed cross-coupling reactions at the 3-position to introduce a wide array of functional groups.

Derivatization of the Carboxylic Acid: Exploring the synthesis of a library of amides, esters, and other carboxylic acid derivatives to modulate the compound's physicochemical properties.

Reactivity of the Pyrrole (B145914) NH: Investigating N-alkylation, N-arylation, and N-acylation reactions to further expand the chemical space around the core structure.

Advanced Computational Modeling for Predictive Design

In the absence of extensive empirical data, computational modeling can provide invaluable insights into the properties and potential of this compound and its derivatives. Future research should leverage:

Density Functional Theory (DFT) Calculations: To predict electronic properties, reactivity indices, and spectroscopic signatures. This can guide the design of new synthetic targets.

Molecular Docking Studies: To screen virtual libraries of derivatives against various biological targets, such as kinases or G-protein coupled receptors, to identify potential therapeutic applications.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the interactions of these compounds within a biological environment, providing a more accurate prediction of binding affinities and modes.

Integration into Complex Polycyclic Systems

The rigid, planar structure of the pyrrolo[3,2-b]pyridine scaffold makes it an excellent building block for the construction of larger, more complex polycyclic systems. Research in this area could focus on:

Annulation Reactions: Developing intramolecular cyclization strategies to build additional rings onto the core structure, leading to novel, three-dimensional architectures.

Supramolecular Chemistry: Investigating the self-assembly properties of derivatives to form well-defined nanostructures with potential applications in materials science.

Synthesis of Natural Product Analogs: Utilizing the scaffold as a key intermediate in the synthesis of analogs of biologically active natural products.

Investigation of Broader Molecular Interaction Profiles (Beyond Specific Biological Targets)

Beyond the traditional focus on specific protein-ligand interactions, a broader investigation into the molecular interaction profile of this compound could reveal novel applications. This could include:

DNA Intercalation Studies: Assessing the potential of planar derivatives to interact with nucleic acids, which could be relevant for anticancer or antiviral research.

Ion Binding and Sensing: Exploring the ability of functionalized derivatives to selectively bind to specific metal ions, leading to the development of new chemical sensors.

Materials Science Applications: Investigating the electronic and photophysical properties of polymers or metal-organic frameworks incorporating this scaffold for potential use in organic electronics or photovoltaics.

Q & A

Q. What are the common synthetic routes for preparing 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid?

The synthesis typically involves sequential functionalization of the pyrrolo-pyridine core. A key step is the introduction of iodine at the 3-position via electrophilic iodination using reagents such as N-iodosuccinimide (NIS) under acidic conditions . The carboxylic acid group at position 6 can be introduced through hydrolysis of a pre-installed ester moiety (e.g., ethyl ester) using aqueous NaOH or HCl . Intermediate purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for final product isolation.

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., iodine-induced deshielding at C3) .
  • Mass spectrometry : High-resolution ESI-MS or LCMS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 318.95 for C8_8H5_5IN2_2O2_2) .
  • Elemental analysis : Matching calculated and observed percentages of C, H, N, and I.

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in amber vials under inert gas (argon or nitrogen) at −20°C to prevent degradation via light exposure or oxidation. Lyophilized forms are stable for >12 months, while solutions in DMSO or DMF should be used within 1–2 weeks to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or cellular permeability. To address this:

  • Standardize protocols : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and buffer systems.
  • Evaluate solubility : Pre-treat the compound with co-solvents (e.g., <0.1% Tween-80) to ensure uniform dispersion .
  • Validate via orthogonal assays : Compare results from SPR (surface plasmon resonance) with fluorescence polarization or ITC (isothermal titration calorimetry) .

Q. What strategies optimize the coupling of the carboxylic acid moiety to amine-containing substrates?

The carboxylic acid group can be activated using HATU or EDCI/HOBt in DMF or DCM. Critical considerations include:

  • Protection/deprotection : Use tert-butyl esters to prevent side reactions during iodination, followed by TFA-mediated cleavage .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Workup : Purify via reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) to remove unreacted reagents .

Q. How can molecular docking studies predict the binding mode of this compound to kinase targets?

  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR).
  • Docking software : Use AutoDock Vina or Schrödinger Glide with optimized force fields.
  • Validation : Cross-check docking poses with mutagenesis data (e.g., alanine scanning at predicted binding residues) .

Q. What analytical techniques troubleshoot low yields in iodination reactions?

  • Reaction monitoring : Use TLC (silica gel, UV visualization) or in situ 1^{1}H NMR to detect intermediates.
  • Byproduct analysis : LC-MS to identify iodine over-substitution or ring-opening byproducts.
  • Condition optimization : Adjust stoichiometry (1.2–1.5 eq NIS) or switch solvents (e.g., from DCM to MeCN) .

Methodological Design Considerations

Q. Designing enzyme inhibition assays: How to mitigate interference from the compound’s autofluorescence?

  • Control experiments : Measure fluorescence emission spectra (300–600 nm) of the compound at assay-relevant concentrations.
  • Alternative detection methods : Use luminescence-based assays (e.g., ADP-Glo™ for kinases) or radiometric assays with 32^{32}P-ATP .

Q. What computational tools model the electronic effects of the iodine substituent on reactivity?

  • DFT calculations : Gaussian or ORCA software to calculate Fukui indices for electrophilic attack.
  • Hammett σ constants : Compare iodine’s electron-withdrawing effects with other halogens to predict reaction pathways .

Q. How to validate the compound’s role in disrupting protein-protein interactions (PPIs)?

  • SPR or BLI : Measure binding kinetics with immobilized target proteins.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.